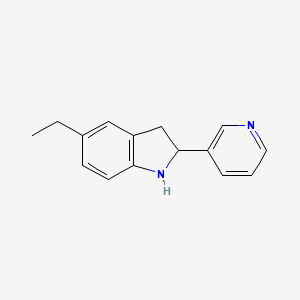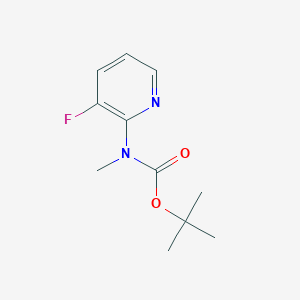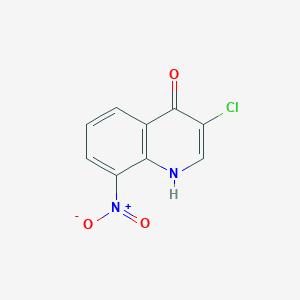
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is a heterocyclic compound that features a unique structural motif combining an indolizine core with a trimethylsilyl group and a thione functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted precursor with a thione source under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid or other suitable acids .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
科学的研究の応用
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as electronic or photonic materials
作用機序
The mechanism of action of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles or electrophiles, leading to various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
類似化合物との比較
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Thione-Containing Compounds: Molecules with thione functionalities but different core structures.
Trimethylsilyl-Substituted Compounds: Compounds with trimethylsilyl groups attached to different core structures.
Uniqueness
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is unique due to the combination of its indolizine core, trimethylsilyl group, and thione functionality. This unique combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
特性
CAS番号 |
113885-17-9 |
|---|---|
分子式 |
C11H17NSSi |
分子量 |
223.41 g/mol |
IUPAC名 |
6-trimethylsilyl-2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)10-7-6-9-5-4-8-12(9)11(10)13/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
IKPJORKUFORUIG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C2CCCN2C1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)





